![molecular formula C19H23ClN4O3S B2415698 N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride CAS No. 1216923-83-9](/img/structure/B2415698.png)
N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride” is a compound that contains a benzothiazole unit . Benzothiazole derivatives have been found to exhibit a wide range of biological and medicinal activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit potent cytotoxicity . They can interact with DNA and strongly inhibit topoisomerase I (Topo I) .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
- In Vitro Anti-Proliferation : Studies have evaluated the cytotoxicity of this compound against human cancer cell lines such as MGC-803, HepG-2, T24, and NCI-H460. It demonstrated potent anti-proliferative effects .
- COX-1 Inhibition : Although weak, this compound has shown COX-1 inhibitory activity. Comparisons with standard reference drugs like indomethacin and diclofenac provide insights into its anti-inflammatory potential .
- Synthetic Developments : Investigate its synthesis and evaluate its in vitro and in vivo activity against Mycobacterium tuberculosis. Compare its inhibitory concentrations with standard antitubercular drugs .
- Crystal Structures : Analyze the crystal structures of related amides containing N-benzo[d]thiazole substituents. Investigate their hydrogen bonding patterns, molecular conformations, and supramolecular aggregation .
- Ruthenium Complexes : Explore reactions with ruthenium precursors to form organo-carboxamide ruthenium complexes. Investigate their properties and potential applications in catalysis or materials science .
Anticancer Potential
Anti-Inflammatory Activity
Antitubercular Properties
Supramolecular Chemistry
Organometallic Chemistry
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This makes the compound a potential candidate for anti-tubercular therapy.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of the cell wall of M. tuberculosis, leading to the death of the bacteria.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis. By inhibiting DprE1, it prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the pathway leads to a weakened cell wall and ultimately, the death of the bacteria.
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the cell wall biosynthesis pathway, the compound causes the death of the bacteria, potentially leading to the resolution of a tuberculosis infection.
Safety and Hazards
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S.ClH/c1-14-13-16(21-26-14)18(24)23(8-4-7-22-9-11-25-12-10-22)19-20-15-5-2-3-6-17(15)27-19;/h2-3,5-6,13H,4,7-12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQNTHUPNZAFDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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